N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with tert-butyl isocyanide and 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylbenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-methoxybenzamide
- N-(tert-butyl)-3-nitrobenzamide
- N-(tert-butyl)-3-phenylbutyramide
Uniqueness
N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and trifluoromethylbenzamide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H21F4N5O |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H21F4N5O/c1-21(2,3)29-20(28-19(32)14-4-8-15(9-5-14)22(24,25)26)27-18-12-17(30-31-18)13-6-10-16(23)11-7-13/h4-12H,1-3H3,(H3,27,28,29,30,31,32) |
InChI Key |
IOAHPDCNBBWRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=NNC(=C1)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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